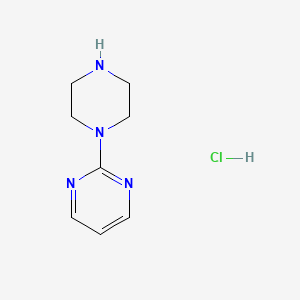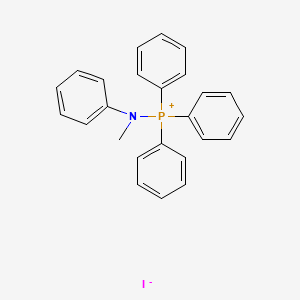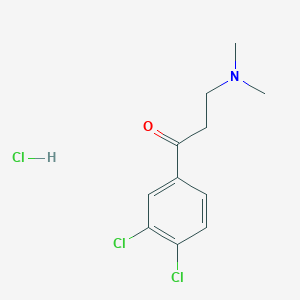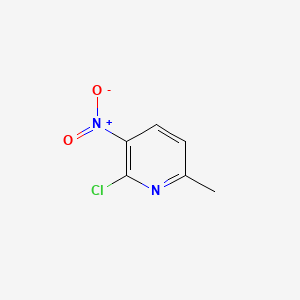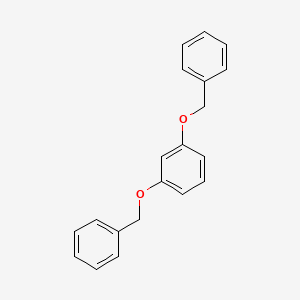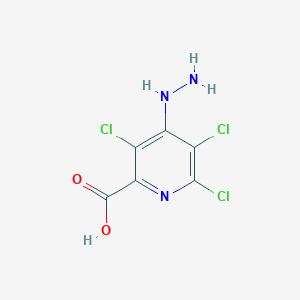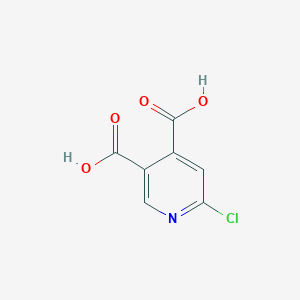
6-Chloropyridin-3,4-dicarbonsäure
Übersicht
Beschreibung
6-Chloropyridine-3,4-dicarboxylic acid is a chlorinated derivative of pyridine, characterized by the presence of two carboxylic acid groups at the 3rd and 4th positions and a chlorine atom at the 6th position of the pyridine ring. This compound is represented by the molecular formula C7H4ClNO4 and has a molecular weight of 201.57 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
6-Chloropyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
Mode of Action
It is known that the compound can undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that the compound is a degradation product of neonicotinoid insecticides imidacloprid and acetamiprid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-chloropyridine-3,4-dicarboxylic Acid. For instance, it is known to appear in different environmental matrices as a degradation product of neonicotinoid insecticides . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloropyridine-3,4-dicarboxylic acid typically involves the chlorination of pyridine derivatives followed by carboxylation. One common method includes the chlorination of pyridine-N-oxides, which can yield high amounts of chloropyridines . Another approach involves the direct chlorination of pyridine followed by subsequent reactions to introduce the carboxylic acid groups .
Industrial Production Methods: Industrial production of 6-chloropyridine-3,4-dicarboxylic acid often employs large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloropyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different pyridine derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and pyridine derivatives, depending on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another chlorinated pyridine derivative with applications in pharmaceuticals and agrochemicals.
4-Chloropyridine: Used as an intermediate in the synthesis of various organic compounds.
Uniqueness: 6-Chloropyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups and a chlorine atom on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other chloropyridine derivatives .
Eigenschaften
IUPAC Name |
6-chloropyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-1-3(6(10)11)4(2-9-5)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQPMCFUDXELIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376260 | |
| Record name | 6-chloropyridine-3,4-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243835-70-3 | |
| Record name | 6-chloropyridine-3,4-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


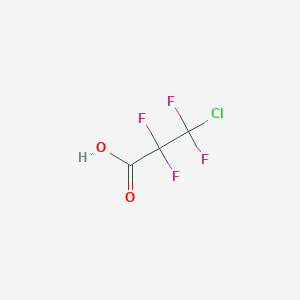
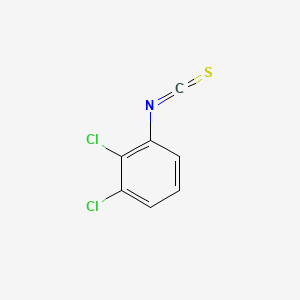

![5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B1586781.png)
